Introduction: The Strategic Importance of 5-Methoxybenzo[d]thiazol-2-amine
Introduction: The Strategic Importance of 5-Methoxybenzo[d]thiazol-2-amine
An In-Depth Technical Guide to 5-Methoxybenzo[d]thiazol-2-amine
Abstract: This technical guide provides a comprehensive overview of 5-Methoxybenzo[d]thiazol-2-amine (CAS No. 54346-87-1), a pivotal molecular building block in modern medicinal chemistry. We will delve into its structural attributes, physicochemical properties, validated synthesis protocols, and critical applications in drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets.[2]
5-Methoxybenzo[d]thiazol-2-amine is a strategically functionalized derivative of this core. Its value in synthetic and medicinal chemistry is derived from two key features:
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The 5-methoxy group: This electron-donating group modulates the electronic properties and lipophilicity of the benzothiazole ring system. This fine-tuning is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) in drug candidates.
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The 2-amine group: This primary amine is a versatile synthetic handle.[1] It serves as a nucleophilic site, providing a reactive point for facile derivatization through a wide array of chemical reactions, including amide coupling, sulfonylation, reductive amination, and cyclization.[1]
This combination makes 5-Methoxybenzo[d]thiazol-2-amine an indispensable intermediate for constructing complex heterocyclic systems and libraries of compounds for structure-activity relationship (SAR) studies, ultimately accelerating lead optimization campaigns across various therapeutic areas.[1]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 54346-87-1 to 5-Methoxybenzo[d]thiazol-2-amine.[3][4]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 54346-87-1 | [3][4] |
| Molecular Formula | C₈H₈N₂OS | [3][4] |
| IUPAC Name | 5-Methoxy-1,3-benzothiazol-2-amine | [4] |
| Synonyms | 5-Methoxybenzo[d]thiazol-2-amine | [1] |
| EINECS | 259-118-8 | [4] |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)N | [4] |
Table 2: Physicochemical Properties
| Property | Value | Unit | Source/Note |
|---|---|---|---|
| Molecular Weight | 180.23 | g/mol | [5] |
| Appearance | Off-white to yellow solid/Microcrystalline Powder | [1][3] | |
| Purity | Typically ≥98% | % | [1][3] |
| Solubility | Poorly soluble in water; Soluble in some organic solvents like DMSO, ethanol. | [6] |
| logP (Octanol/Water) | 2.613 | | Calculated for a similar compound (5-methoxy-2-methylbenzothiazole)[7] |
Synthesis and Structural Characterization
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and reliable method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, to induce oxidative cyclization.
Proposed Synthetic Pathway
The synthesis of 5-Methoxybenzo[d]thiazol-2-amine logically starts from p-anisidine (4-methoxyaniline). The key transformation is the introduction of the thiocyanate group and subsequent ring closure to form the benzothiazole heterocycle.
Caption: Proposed synthetic workflow for 5-Methoxybenzo[d]thiazol-2-amine.
Experimental Protocol: Synthesis of 5-Methoxybenzo[d]thiazol-2-amine
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a stirred solution of p-anisidine (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN) (2.2 equivalents). Cool the mixture to 0-5 °C in an ice-salt bath.
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Bromination: Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of poly-brominated byproducts.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
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Workup and Isolation: Pour the reaction mixture into a beaker of crushed ice and water. Neutralize carefully with a concentrated aqueous ammonia solution until the pH is approximately 8-9. The product will precipitate out of the solution.
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Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Methoxybenzo[d]thiazol-2-amine.[9]
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Drying: Dry the purified product under vacuum at 40-50 °C.
Structural Characterization
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques. High-purity batches from reliable suppliers should be accompanied by comprehensive analytical documentation.[1]
Table 3: Expected Analytical Data
| Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm), aromatic protons on the benzene ring (multiplets, ~6.8-7.5 ppm), and amine protons (broad singlet, exchangeable with D₂O).[10] |
| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, and the characteristic C=N carbon of the thiazole ring (~166 ppm).[10] |
| FT-IR | Characteristic peaks for N-H stretching (~3400-3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1640 cm⁻¹), and C-O stretching of the methoxy group.[11] |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉N₂OS⁺.[9] |
| HPLC | A single major peak indicating high purity (e.g., >98%). |
Applications in Drug Discovery
The benzothiazole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.[2] 5-Methoxybenzo[d]thiazol-2-amine serves as a key starting material for derivatives targeting:
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Oncology: Benzothiazole derivatives have been investigated as potent anticancer agents, with some showing inhibitory activity against enzymes like Human Epidermal Growth Factor Receptor (HER) and NRH: quinone oxidoreductase 2 (NQO2).[12][13] The ability to easily derivatize the 2-amine position allows for the exploration of substituents that can enhance binding affinity to kinase active sites.[12]
-
Antimicrobial Agents: The scaffold has been used to develop compounds with significant antibacterial potency against both Gram-positive and Gram-negative bacteria.[2]
-
CNS-Active Compounds: The structural framework of benzothiazole is suitable for designing ligands that interact with central nervous system targets, such as histamine H3 receptors, which are implicated in neurodegenerative diseases like Alzheimer's.[2]
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Inflammatory Diseases: Novel benzothiazole derivatives have shown promise as potent inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in inflammatory and autoimmune disease pathways.[2]
Experimental Workflow: Derivatization via Amide Coupling
A primary application of 5-Methoxybenzo[d]thiazol-2-amine is its use in amide coupling reactions to generate libraries of N-acylated derivatives for SAR studies.
Caption: General workflow for amide coupling derivatization.
This workflow is a cornerstone of medicinal chemistry. The choice of coupling agent (e.g., HATU for difficult couplings, EDCI for standard procedures) and base is determined by the specific reactivity of the carboxylic acid and the need to minimize side reactions. The self-validating nature of this protocol lies in the continuous monitoring by TLC or LC-MS, which confirms the consumption of starting materials and the formation of the desired product before proceeding to purification.
Conclusion
5-Methoxybenzo[d]thiazol-2-amine (CAS: 54346-87-1) is more than just a chemical intermediate; it is a high-performance building block that empowers innovation in drug discovery. Its strategic functionalization allows for extensive chemical modification, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics. The reliability of its synthesis and the versatility of its reactive amine handle ensure its continued importance in the development of next-generation treatments for a wide spectrum of human diseases. Researchers who source this compound should prioritize suppliers who provide comprehensive analytical data to guarantee purity and batch-to-batch consistency, thereby ensuring the integrity of their synthetic routes and screening results.[1]
References
- Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. (n.d.). Google.
- Products - 5-methoxy-13-benzothiazol-2-amine CAS 54346-87-1. (n.d.). Hylanda Chemical.
- 5-Methoxy-1,3-benzothiazol-2-amine | CAS 54346-87-1. (n.d.). Chemical-Suppliers.
- Synthesis and Characterization of 5-Methoxybenzo[d]thiadiazole: A Technical Guide. (n.d.). Benchchem.
- Refinement of analytical methods for detecting 5-Methoxybenzo[d]thiadiazole metabolites. (n.d.). Benchchem.
- 5-Methoxybenzo[D]Thiazole-2-Thiol - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.). Bouling Chemical Co., Limited.
- Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2-aminobenzothiazoles. (n.d.). The Royal Society of Chemistry.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2025). PubMed.
- 2-Amino-6-methoxybenzothiazole. (n.d.). PubChem.
- Chemical Properties of 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7). (n.d.). Cheméo.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. (n.d.). The Royal Society of Chemistry.
- 1747-60-0|2-Amino-6-methoxybenzothiazole. (n.d.). BLD Pharm.
- 5-Methoxy-2-(methylthio)benzo[d]thiazole. (n.d.). PubChem.
- Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024). PMC - NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate.
Sources
- 1. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. 5-methoxy-13-benzothiazol-2-amine CAS 54346-87-1 | hylandachemical [hylandachemical.com]
- 4. 5-Methoxy-1,3-benzothiazol-2-amine | CAS 54346-87-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzo[D]Thiazole-2-Thiol: Properties, Uses, Safety & Supplier China | High-Purity Chemical Manufacturer [chemheterocycles.com]
- 7. 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
